molecular formula C12H23NO2 B14048957 Tert-butyl 3,3-dimethylpiperidine-1-carboxylate

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B14048957
M. Wt: 213.32 g/mol
InChI Key: ILXBQWDJDRECLS-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, affecting its interactions and stability in various reactions .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)13-8-6-7-12(4,5)9-13/h6-9H2,1-5H3

InChI Key

ILXBQWDJDRECLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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